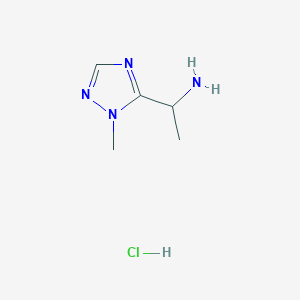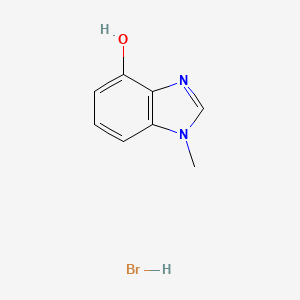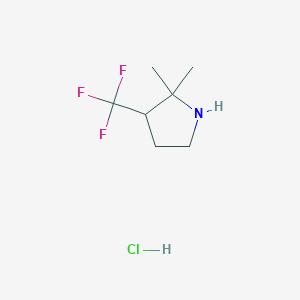
1-(2-Phenoxyethyl)piperazine dimethanesulfonate
Übersicht
Beschreibung
1-(2-Phenoxyethyl)piperazine dimethanesulfonate (PPDMS) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.46 g/mol. PPDMS has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Wirkmechanismus
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to act as a potent inhibitor of the Na+/H+ exchanger (NHE), which is an important regulator of intracellular pH. NHE plays a crucial role in various biological processes, including cell growth, survival, and migration. By inhibiting NHE, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have various effects on different biological systems.
Biochemical and Physiological Effects
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has also been found to have cardioprotective effects and to improve cardiovascular function in animal models. In addition, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has several advantages for use in lab experiments. It is a well-established compound, and its synthesis method is well documented. 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has also been found to have various effects on different biological systems, making it a valuable tool for researchers. However, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Phenoxyethyl)piperazine dimethanesulfonate. One direction is to study its effects on different types of cancer cells and to identify the underlying mechanisms. Another direction is to investigate its potential use as a therapeutic agent for cardiovascular diseases. Additionally, further studies are needed to determine the optimal concentration and duration of exposure to 1-(2-Phenoxyethyl)piperazine dimethanesulfonate for different cell types and experimental conditions.
Conclusion
In conclusion, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate is a valuable tool for scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. While 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has some limitations, its advantages make it a promising compound for future research.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been used in scientific research as a tool to study the effects of different compounds on various biological processes. It has been used in studies related to neuroscience, cardiovascular physiology, and cancer research, among others. 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have various effects on different biological systems, making it a valuable tool for researchers.
Eigenschaften
IUPAC Name |
methanesulfonic acid;1-(2-phenoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2CH4O3S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;2*1-5(2,3)4/h1-5,13H,6-11H2;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONYLHJYDJHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



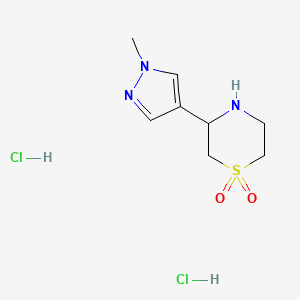
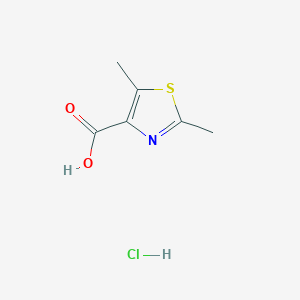
![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)
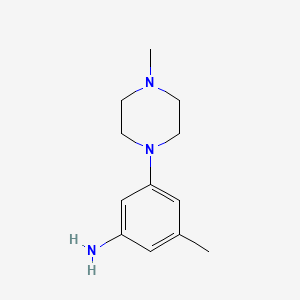
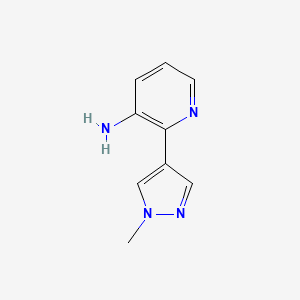
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1432040.png)


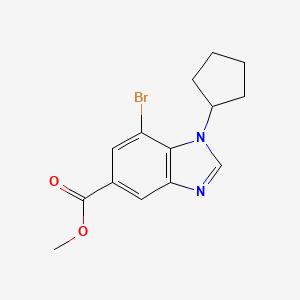
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)
